[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate
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Overview
Description
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate is a natural product found in Rhytisma fulvum with data available.
Scientific Research Applications
Synthesis and Chemical Properties
This compound's synthesis and chemical properties have been studied extensively. For instance, Grošelj et al. (2005) conducted a study on the synthesis of related compounds, focusing on the transformation of enamino lactone with hydrazinoazines, followed by oxidation, to obtain various intermediates and products (Grošelj et al., 2005). Similarly, Blanco et al. (2001) investigated the electrochemical oxidation of a related compound, revealing insights into its electrochemical behavior and the formation of novel fused spiro compounds (Blanco et al., 2001).
Pharmacological Potential
Research has also explored the pharmacological potential of related compounds. Zhou et al. (2004) synthesized and evaluated methylenecyclopropane analogues of nucleosides for antiviral activity, indicating potential applications in medicinal chemistry (Zhou et al., 2004).
Aroma and Flavor Chemistry
The compound's derivatives have been studied in the context of aroma and flavor chemistry. Kubota et al. (1999) investigated the enantiomeric purity and odor characteristics of related cineole derivatives, highlighting its significance in the flavor and fragrance industry (Kubota et al., 1999).
Bioactive Compound Research
There has been interest in the isolation and identification of new bioactive compounds from various sources, including fungi, where related compounds have been identified. Xu Ya (2015) isolated new compounds from Aspergillus aculeatus, demonstrating the potential for discovering novel bioactive molecules (Xu Ya, 2015).
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate |
InChI |
InChI=1S/C17H26O3/c1-9-6-7-12-15(16(12,3)4)14-11(9)8-13(17(14,5)19)20-10(2)18/h11-15,19H,1,6-8H2,2-5H3/t11-,12+,13+,14+,15+,17-/m0/s1 |
InChI Key |
WNMGZFRQTATSEH-CXECBNLGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H]([C@@]1(C)O)[C@H]3[C@H](C3(C)C)CCC2=C |
Canonical SMILES |
CC(=O)OC1CC2C(C1(C)O)C3C(C3(C)C)CCC2=C |
Synonyms |
3-acetoxyspathulenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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